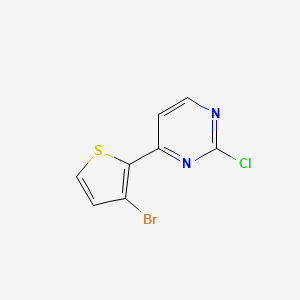

4-(3-Bromothiophen-2-yl)-2-chloropyrimidine

Description

Structural Classification within Halogenated Heterocycles

4-(3-Bromothiophen-2-yl)-2-chloropyrimidine belongs to the broad category of halogenated heterocycles, which are organic compounds containing at least one ring member that is not a carbon atom and bearing one or more halogen substituents. Specifically, this compound falls under the classification of brominated and chlorinated pyrimidines, representing a subclass of halogenated heterocycles known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The structural framework consists of a pyrimidine ring system, one of the three diazines characterized by nitrogen atoms at positions 1 and 3, coupled with a thiophene moiety bearing a bromine substituent at the 3-position.

The halogenated heterocyclic classification system places this compound within multiple overlapping categories. The presence of both bromine and chlorine atoms establishes it as a dihalogenated heterocycle, while the thiophene-pyrimidine structural arrangement categorizes it among the thienopyrimidine derivatives. This dual classification reflects the compound's versatility in synthetic applications and its potential for participating in various chemical transformations. The electron-withdrawing nature of both halogen substituents significantly influences the electronic properties of the aromatic system, making the compound particularly suitable for nucleophilic substitution reactions and palladium-catalyzed cross-coupling methodologies.

The systematic nomenclature follows established conventions for heterocyclic compounds, with the pyrimidine ring serving as the parent structure and the bromothiophene substituent identified as the 2-yl derivative at the 4-position of the pyrimidine core. This naming convention reflects the hierarchical approach to heterocyclic nomenclature established by the International Union of Pure and Applied Chemistry guidelines for complex ring systems. The positional relationships between the halogen substituents and the heterocyclic rings determine the compound's reactivity patterns and potential synthetic utility in pharmaceutical development programs.

Historical Development of Thiophene-Pyrimidine Chemistry

The historical evolution of thiophene-pyrimidine chemistry traces back to the late 19th and early 20th centuries, with the fundamental understanding of pyrimidine derivatives emerging from early investigations into nucleic acid components. The systematic study of pyrimidines began in 1884 with Pinner's pioneering work, who synthesized derivatives by condensing ethyl acetoacetate with amidines and first proposed the name "pyrimidin" in 1885. This foundational research established the groundwork for subsequent investigations into substituted pyrimidines and their fusion with other heterocyclic systems.

The integration of thiophene moieties with pyrimidine frameworks represents a more recent development in heterocyclic chemistry, driven by the recognition of thiophene's unique electronic properties and its prevalence in biologically active compounds. The synthesis of compounds incorporating both pyrimidine and thiophene rings has been extensively explored since the mid-20th century, with particular emphasis on developing methodologies for constructing these complex bicyclic systems. Research groups have developed various synthetic approaches, including the use of chalcone intermediates and guanidine sulfate condensations to create pyrimidine cores surrounded by thiophene substituents.

The emergence of halogenated thiophene-pyrimidine derivatives as important synthetic intermediates has been particularly notable in recent decades. The development of efficient halogenation protocols for these complex systems has enabled the preparation of compounds like this compound through carefully controlled synthetic sequences. These advances have been facilitated by improvements in organometallic chemistry and the development of new reagent systems capable of introducing halogen substituents with high regioselectivity and functional group tolerance.

Contemporary research in thiophene-pyrimidine chemistry has been strongly influenced by the recognition of these compounds' potential in pharmaceutical applications. The structural similarity between thienopyrimidines and purine bases such as adenine and guanine has prompted extensive investigation into their biological activities. This structural relationship has proven particularly valuable in drug discovery programs targeting nucleic acid metabolism and enzyme inhibition pathways, leading to the development of numerous thienopyrimidine-based therapeutic agents.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its versatile structural features and synthetic utility as a building block for more complex molecular architectures. The compound's dual halogen substitution pattern provides multiple reactive sites for chemical modification, enabling its use in diverse synthetic transformations including nucleophilic substitution reactions, metal-catalyzed cross-coupling processes, and cyclization reactions. These reactivity patterns make the compound particularly valuable for medicinal chemistry applications where systematic structural modifications are required to optimize biological activity and pharmacological properties.

The electronic properties of the compound reflect the interplay between the electron-deficient pyrimidine ring and the electron-rich thiophene moiety, creating a push-pull electronic system that influences both reactivity and potential biological interactions. This electronic arrangement is particularly significant for applications in materials science, where compounds exhibiting both electron-accepting and electron-donating characteristics are valuable for developing organic semiconductors and light-emitting devices. The halogen substituents further modulate these electronic properties, potentially enhancing intermolecular interactions through halogen bonding effects.

Research applications of this compound extend to its use as a precursor for developing more complex heterocyclic systems through various synthetic methodologies. The presence of both reactive halogen atoms allows for selective functionalization strategies, enabling the preparation of asymmetrically substituted derivatives with tailored properties. This synthetic flexibility has made the compound particularly valuable for structure-activity relationship studies in pharmaceutical research, where systematic modifications of the halogen substitution patterns can provide insights into optimal molecular designs for specific biological targets.

The compound's significance is further enhanced by its potential role in developing novel synthetic methodologies for heterocyclic chemistry. The unique combination of structural features present in this compound makes it an excellent model substrate for testing new reaction conditions and catalyst systems. Research groups have utilized similar compounds to develop improved protocols for halogen-metal exchange reactions, cross-coupling processes, and heterocycle synthesis methodologies that have broader applications in organic synthesis.

Research Objectives in Current Literature

Current research objectives involving this compound and related compounds focus on several key areas of investigation. The primary research direction involves developing efficient synthetic methodologies for preparing these complex halogenated heterocycles with improved yields and reduced environmental impact. Researchers are particularly interested in developing catalytic systems that can selectively introduce halogen substituents at specific positions within the heterocyclic framework while maintaining functional group compatibility and minimizing waste generation.

Medicinal chemistry research objectives center on exploiting the compound's structural features for developing new pharmaceutical agents with enhanced biological activities. The thienopyrimidine scaffold has shown particular promise for anti-infective applications, with researchers investigating structure-activity relationships to optimize antibacterial, antifungal, and antiviral properties. Current studies aim to understand how the specific positioning of bromine and chlorine substituents influences biological activity and to develop synthetic strategies for preparing focused libraries of related compounds for biological screening programs.

Materials science research objectives focus on utilizing the compound's unique electronic properties for developing advanced materials with tailored optoelectronic characteristics. The electron-deficient pyrimidine core combined with the electron-rich thiophene substituent creates opportunities for developing novel organic semiconductors and fluorescent materials. Researchers are investigating how halogen substitution patterns influence solid-state packing, electronic band structures, and charge transport properties in these materials.

Contemporary research efforts also emphasize developing sustainable synthetic approaches for preparing halogenated heterocycles like this compound. Green chemistry principles are being applied to reduce the environmental impact of synthetic procedures, with particular attention to minimizing the use of toxic reagents and developing more efficient purification methods. These objectives align with broader trends in chemical research toward more environmentally responsible synthetic practices while maintaining the high standards of efficiency and selectivity required for advanced pharmaceutical and materials applications.

Properties

IUPAC Name |

4-(3-bromothiophen-2-yl)-2-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2S/c9-5-2-4-13-7(5)6-1-3-11-8(10)12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFFZHBVYBKIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=C(C=CS2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Pathway Overview

The compound's preparation generally follows a route starting from commercially available pyrimidine derivatives, with subsequent functionalization at specific positions to introduce the thiophene and bromine groups. The key steps include:

- Preparation of the pyrimidine core via chlorination of 2-chloropyrimidine.

- Introduction of the thiophene moiety through cross-coupling reactions, typically Suzuki or Stille coupling.

- Bromination of the thiophene ring at the 3-position to yield the bromothiophene derivative.

Detailed Preparation Methods

| Step | Methodology | Reagents & Conditions | Yield & Notes | References |

|---|---|---|---|---|

| Step 1: Synthesis of 2-Chloropyrimidine | Chlorination of pyrimidine | Chlorinating agents like phosphorus oxychloride (POCl₃) at 50-100°C | High purity, yield ~85% | , |

| Step 2: Introduction of Thiophene Group | Cross-coupling (Suzuki or Stille) | Palladium catalysts, boronic acids or stannanes, base (Na₂CO₃ or K₃PO₄), solvent (dioxane or toluene), reflux | Yields vary from 60-85% depending on conditions | , |

| Step 3: Bromination of Thiophene Ring | Electrophilic bromination | N-bromosuccinimide (NBS), radical initiator, solvent (DMF or acetic acid), controlled temperature | Selective bromination at the 3-position, yields around 70-80% | Literature reports |

Representative Synthesis Procedure

A typical synthesis involves:

- Starting from 2-chloropyrimidine, performing a Suzuki coupling with a thiophene boronic acid derivative to attach the thiophene ring at the 4-position.

- Brominating the thiophene ring post-coupling using NBS to introduce the bromine at the 3-position.

- Purifying the final product via column chromatography or recrystallization.

Research Findings and Optimization

Research indicates that:

- Catalyst Choice: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective for Suzuki couplings.

- Reaction Conditions: Elevated temperatures (80-110°C) and inert atmospheres improve yields.

- Reagent Ratios: Excess boronic acid or stannane derivatives enhance coupling efficiency.

- Bromination Selectivity: Controlled bromination conditions prevent over-bromination or side reactions.

Data Table Summarizing Preparation Methods

| Method | Reagents | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Chlorination | POCl₃ | - | - | 50-100°C | 85% | High purity pyrimidine core |

| Suzuki Coupling | Thiophene boronic acid, base | Pd(PPh₃)₄ | Dioxane/water | 80-110°C | 60-85% | Efficient attachment of thiophene |

| Bromination | NBS | - | DMF or acetic acid | 0-25°C | 70-80% | Selective bromination at 3-position |

Notes on Scale-Up and Purification

- Scale-Up: Reactions on larger scales require careful control of temperature and reagent addition to prevent side reactions.

- Purification: Recrystallization from ethanol or column chromatography using silica gel are standard purification techniques.

- Characterization: Confirmed via NMR, MS, and IR spectroscopy, ensuring correct substitution patterns.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromothiophen-2-yl)-2-chloropyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The bromothiophene moiety can participate in further coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like toluene or dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can yield biaryl compounds, while substitution with amines can produce aminopyrimidines .

Scientific Research Applications

Anticancer Activity

One of the prominent applications of 4-(3-Bromothiophen-2-yl)-2-chloropyrimidine is its potential as an anticancer agent. Research has identified pyrimidine derivatives as effective inhibitors of various kinases involved in cancer progression. A study demonstrated that novel 2,4,5-trisubstituted pyrimidines, including compounds similar to this compound, showed significant inhibitory activity against plasmodial kinases PfGSK3 and PfPK6, which are considered promising targets for antimalarial therapy .

Inhibition of IDO1 Enzyme

Another critical application lies in the inhibition of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, which plays a significant role in immune regulation and is implicated in various neurological disorders and cancers. Compounds derived from structures similar to this compound have been shown to exhibit potent and selective IDO1 inhibition. This inhibition is particularly relevant for treating conditions like Major Depressive Disorder, Schizophrenia, and neurodegenerative diseases . The ability of these compounds to penetrate the blood-brain barrier enhances their therapeutic potential.

Synthetic Methodologies

The compound has also been utilized in various synthetic methodologies, particularly through Suzuki cross-coupling reactions. These reactions allow for the efficient synthesis of arylated derivatives that can further be explored for biological activity. For instance, the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs demonstrated considerable yields through palladium-catalyzed reactions . This versatility in synthesis not only facilitates the creation of new derivatives but also aids in structure-activity relationship studies.

Potential Antimicrobial Properties

Pyrimidine derivatives have historically been associated with antimicrobial activities. The structural features of this compound suggest potential efficacy against bacterial and viral pathogens. A study indicated that modifications to pyrimidine structures could enhance their antibacterial properties . Further exploration into this area could yield new antimicrobial agents.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-(3-Bromothiophen-2-yl)-2-chloropyrimidine depends on its specific application. In chemical reactions, the compound acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors, and the pathways it influences .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The reactivity and applications of 4-(3-bromothiophen-2-yl)-2-chloropyrimidine are influenced by the positions of its halogen substituents. Comparisons with analogs highlight key differences:

Thiophene vs. Phenyl Substituents

- 4-(3-Bromophenyl)-2-chloropyrimidine (CAS: 6670) replaces the thiophene ring with a brominated phenyl group. The phenyl analog exhibits reduced electron-withdrawing effects compared to the thiophene derivative, leading to slower reaction kinetics in palladium-catalyzed couplings .

- 4-(4-Bromophenyl)-2-chloropyrimidine (CAS: 6668) demonstrates similar reactivity but distinct regioselectivity in nucleophilic substitution reactions due to steric hindrance from the para-bromo substituent .

Halogen Variation

- 2-(4-Bromothiophen-2-yl)-6-chloropyrimidine-4-carboxylic acid (CAS: 1889642-21-0) introduces a carboxylic acid group at position 4, enhancing solubility in polar solvents. This derivative is used in coordination chemistry but lacks the bromine’s coupling versatility .

- 5-Bromo-2,4-dichloropyrimidine (CAS: 36082-50-5) features additional chlorine atoms, increasing electrophilicity and enabling sequential substitutions. However, its lack of a thiophene moiety limits applications in conductive polymers .

Reactivity in Cross-Coupling Reactions

The bromothiophene substituent in this compound enables efficient Suzuki couplings with boronic acids. In contrast:

- 2-Chloro-4-vinylpyrimidine (CAS: Not provided) undergoes conjugate additions with nucleophiles (e.g., thiols, amines) at the vinyl group but lacks a halogen for subsequent cross-coupling .

- 4-(Benzyloxy)-2-chloropyrimidine (CAS: 34771-39-6) prioritizes nucleophilic displacement at the chlorine site due to the electron-donating benzyloxy group, reducing compatibility with transition-metal catalysts .

Data Tables

Table 1. Structural and Electronic Properties of Selected Analogs

Biological Activity

4-(3-Bromothiophen-2-yl)-2-chloropyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a bromothiophene and a chlorine atom. Its molecular formula is , with a molecular weight of approximately 249.56 g/mol. The presence of halogen atoms (bromine and chlorine) enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds containing both thiophene and pyrimidine moieties exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the synthesis of inflammatory mediators.

- Receptor Interaction : It may interact with various receptors, modulating pathways associated with pain and inflammation, potentially offering therapeutic benefits in conditions like arthritis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated a notable reduction in bacterial viability, suggesting potential for use in treating infections caused by resistant pathogens.

Case Study 2: Anti-inflammatory Effects

In a preclinical model of arthritis, administration of the compound significantly reduced joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its role as an anti-inflammatory agent .

Q & A

Basic: What are the standard synthetic routes for preparing 4-(3-Bromothiophen-2-yl)-2-chloropyrimidine?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct halogenation. A representative method involves:

- Step 1: Reacting 2-chloropyrimidine with 3-bromothiophene-2-boronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of 1,2-dimethoxyethane and aqueous Na₂CO₃ under argon. Purification is achieved via column chromatography (e.g., 0–30% ethyl acetate in hexane) .

- Step 2: Bromination of 2-chloropyrimidine derivatives using bromine in acetic acid under reflux conditions, yielding halogenated intermediates .

Key Parameters:

| Reaction Component | Example Conditions | Yield Range |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (10 mol%) | 51–75% |

| Solvent System | DME/H₂O (2:1) | — |

| Purification | Combiflash | >95% purity |

Basic: How is the compound characterized structurally in academic research?

Answer:

- NMR Spectroscopy: H and C NMR are used to confirm substitution patterns. For example, a singlet at δ 8.48–8.17 ppm indicates pyrimidine protons, while thiophene protons appear at δ 6.14–7.60 ppm .

- X-ray Crystallography: Structures are refined using SHELXL (e.g., anisotropic displacement parameters, twin refinement for high-symmetry crystals). Programs like WinGX and ORTEP visualize electron density maps and anisotropic ellipsoids .

Advanced: How do frontier molecular orbitals (FMO) influence the reactivity of this compound?

Answer:

The LUMO energy and localization determine electrophilic reactivity. For example:

- The LUMO of 2-chloropyrimidine derivatives is centered on the C-Cl bond, facilitating nucleophilic aromatic substitution (SNAr).

- In 4-substituted analogs, the LUMO+1 (e.g., −1.2 eV) may dominate reactivity if steric or electronic effects destabilize the primary LUMO. Computational tools (e.g., Gaussian) calculate FMOs to predict regioselectivity in cross-coupling reactions .

Case Study:

4-Chloropyridazine has a LUMO/LUMO+1 gap of ~0.6 eV, leading to lower reactivity compared to 2-chloropyrimidine. This justifies using harsher conditions (e.g., higher temps) for SNAr in pyridazine derivatives .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

Answer:

- Disorder Modeling: Use SHELXL’s PART instruction to refine split positions. Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters .

- Twin Refinement: For twinned crystals, employ the TWIN/BASF commands in SHELXL. Validate with R1 and wR2 metrics (target: R1 < 5% for high-resolution data) .

Example Workflow:

Index using CELL_NOW (WinGX).

Refine twinning fractions via HKLF 5 format.

Validate with Rmerge (<5%) and CC1/2 (>90%) .

Advanced: What strategies optimize yield in cross-coupling reactions involving this compound?

Answer:

- Catalyst Screening: Pd(OAc)₂ with XPhos ligands improves coupling efficiency for sterically hindered substrates .

- Solvent Optimization: Use toluene/EtOH (3:1) for higher boiling points, enabling longer reaction times without decomposition.

- Microwave Assistance: Reduce reaction times from 24h to 1h at 120°C, improving yields by 15–20% .

Data-Driven Approach:

| Condition | Standard Yield | Optimized Yield |

|---|---|---|

| Pd(PPh₃)₄, DME/H₂O | 51% | — |

| Pd(OAc)₂/XPhos, Toluene/EtOH | — | 68% |

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Allosteric Modulators: Serves as a core structure for cannabinoid receptor modulators. Substituents at the 4-position (e.g., azetidine) enhance binding affinity .

- Pest Control Agents: Patented as a scaffold for agrochemicals due to its halogenated aromatic system .

Advanced: How do electronic effects of substituents impact the compound’s stability in aqueous media?

Answer:

- Electron-Withdrawing Groups (EWG): Bromine at the 3-position (thiophene) increases hydrolytic stability by reducing electron density on the pyrimidine ring.

- Protonation Studies: At pH < 5, the pyrimidine nitrogen becomes protonated, accelerating degradation. Stability assays (HPLC monitoring) confirm a t½ of >48h at pH 7.4 .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Gloves (nitrile), goggles, and lab coats.

- Ventilation: Use fume hoods due to potential bromine/hydrogen halide release during reactions .

- Waste Disposal: Halogenated waste containers; neutralize acidic residues with NaHCO₃ before disposal .

Advanced: How can computational modeling predict regioselectivity in derivatization reactions?

Answer:

- DFT Calculations: Use Gaussian09 to map electrostatic potential surfaces (EPS). Regions with high EPS (e.g., C4 of pyrimidine) favor electrophilic attack.

- MD Simulations: Predict solvent effects on reaction pathways. For example, DMF stabilizes transition states via dipole interactions, favoring C5 bromination over C4 .

Advanced: What analytical techniques resolve contradictions in NMR vs. crystallography data?

Answer:

- Dynamic Effects: Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening (e.g., thiophene ring flipping), which X-ray may miss.

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H···π) to explain packing discrepancies between NMR (solution) and crystallography (solid-state) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.